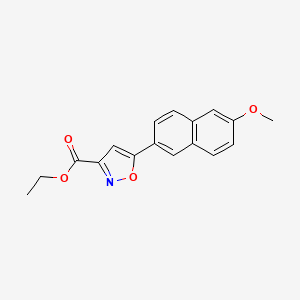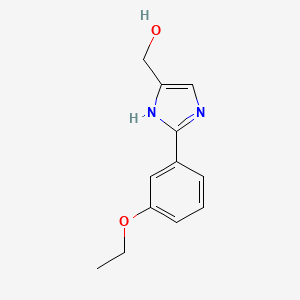![molecular formula C12H15F3N2O2 B13701703 N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine](/img/structure/B13701703.png)
N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine is a chemical compound that belongs to the class of pyridylmethanamines It is characterized by the presence of a trifluoromethyl group attached to the pyridine ring and a tert-butoxycarbonyl (Boc) protecting group on the amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine typically involves the following steps:
Formation of the Pyridylmethanamine Core: The starting material, 5-(trifluoromethyl)pyridine, undergoes a nucleophilic substitution reaction with a suitable amine source to form 1-[5-(trifluoromethyl)-3-pyridyl]methanamine.
Protection of the Amine Group: The resulting amine is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes, receptors, or other biomolecules. The Boc protecting group ensures the stability of the amine during chemical reactions and can be removed under acidic conditions to reveal the active amine.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-methanamine
- N-Boc-1-[4-(trifluoromethyl)-3-pyridyl]methanamine
Uniqueness
N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine is unique due to the specific position of the trifluoromethyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the Boc protecting group also adds to its versatility in synthetic applications.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research, offering potential for further exploration and development.
Properties
Molecular Formula |
C12H15F3N2O2 |
|---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
tert-butyl N-[[5-(trifluoromethyl)pyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-6-8-4-9(7-16-5-8)12(13,14)15/h4-5,7H,6H2,1-3H3,(H,17,18) |
InChI Key |
AXIAZTVVRMHVQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CN=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


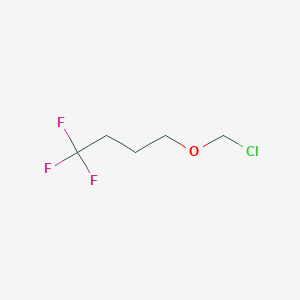
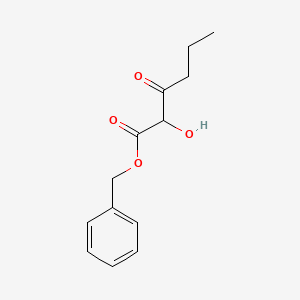
![4-[(2-Fluoroethyl)amino]cyclohexanol](/img/structure/B13701635.png)

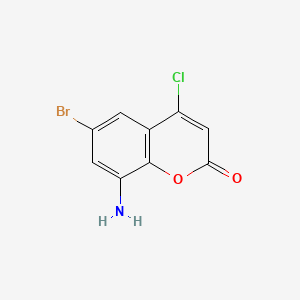
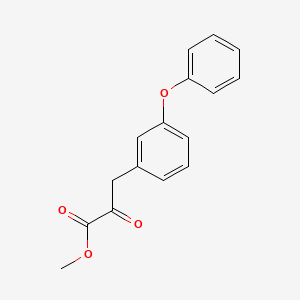

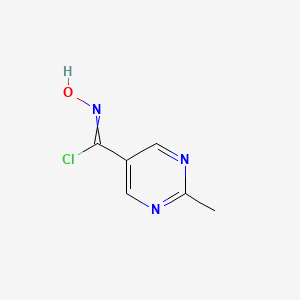
![[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13701670.png)
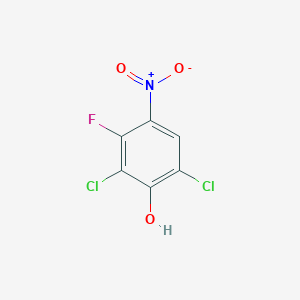
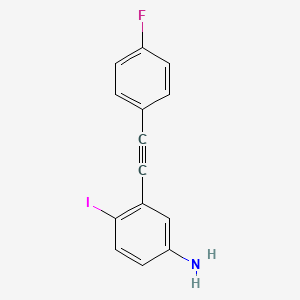
![3-(Dibenzo[b,d]furan-2-yl)azetidine](/img/structure/B13701695.png)
